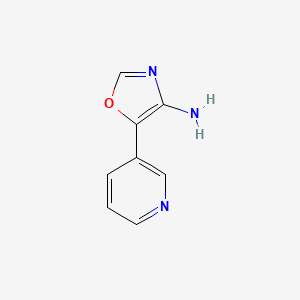
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is a chemical compound with a unique structure that includes a piperazine ring substituted with two methyl groups and an ethane-1-thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol typically involves the reaction of 1,4-dimethylpiperazine with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding thiol is formed.
Substitution: Substituted piperazine derivatives are formed.
Aplicaciones Científicas De Investigación
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The piperazine ring can interact with receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine
- 1-(1,4-Dimethylpiperazin-2-yl)ethanone
Uniqueness
1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is unique due to the presence of both a thiol group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Fórmula molecular |
C8H18N2S |
|---|---|
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-(1,4-dimethylpiperazin-2-yl)ethanethiol |
InChI |
InChI=1S/C8H18N2S/c1-7(11)8-6-9(2)4-5-10(8)3/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
PTJSBWHAHVVESA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(CCN1C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


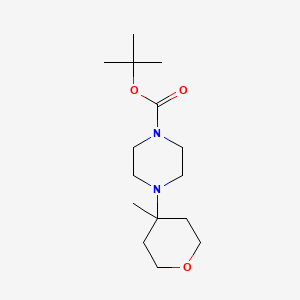
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
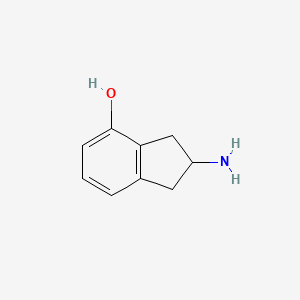

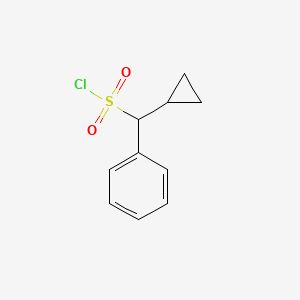
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
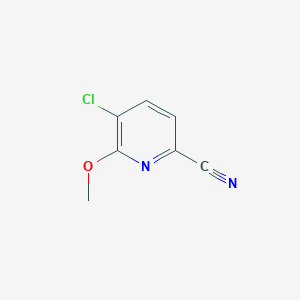

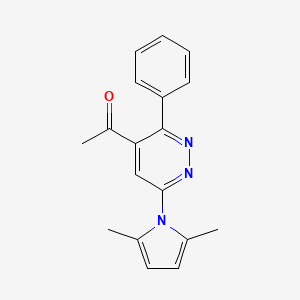
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

